3-(3,4-dimethoxyphenyl)-11-(4-methyl-3-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Description
3-(3,4-dimethoxyphenyl)-11-(4-methyl-3-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a dibenzo[b,e][1,4]diazepin-1-one derivative characterized by a fused bicyclic core with two aromatic rings and a seven-membered diazepine ring. The compound features a 3,4-dimethoxyphenyl group at position 3 and a 4-methyl-3-nitrophenyl group at position 11. These substituents confer distinct electronic and steric properties, influencing its chemical reactivity and biological interactions. The nitro group enhances electrophilicity, while the methoxy groups improve solubility and modulate receptor binding. This structural complexity positions the compound as a candidate for medicinal chemistry research, particularly in neurological and antimicrobial applications .
Properties
IUPAC Name |
9-(3,4-dimethoxyphenyl)-6-(4-methyl-3-nitrophenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N3O5/c1-16-8-9-18(13-23(16)31(33)34)28-27-22(29-20-6-4-5-7-21(20)30-28)12-19(14-24(27)32)17-10-11-25(35-2)26(15-17)36-3/h4-11,13,15,19,28-30H,12,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOMGRRPMWDCDNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2C3=C(CC(CC3=O)C4=CC(=C(C=C4)OC)OC)NC5=CC=CC=C5N2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00387505 | |
| Record name | AC1MFBCL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00387505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
485.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4357-50-0 | |
| Record name | AC1MFBCL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00387505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound 3-(3,4-dimethoxyphenyl)-11-(4-methyl-3-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one , commonly referred to by its CAS number 4357-50-0, belongs to the class of dibenzo[b,e][1,4]diazepines. This compound has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on available research findings.
- Molecular Formula : C28H27N3O5
- Molecular Weight : 485.5 g/mol
- CAS Number : 4357-50-0
- Melting Point : Approximately 355.9°C
- LogP : 4.9
Neuropharmacological Effects
Dibenzo[b,e][1,4]diazepines are known for their neuropharmacological activities:
- They may exhibit anxiolytic and sedative effects similar to benzodiazepines but with potentially fewer side effects due to structural modifications.
- The presence of methoxy and nitro groups could enhance binding affinity to GABA receptors or influence neurotransmitter systems.
The biological activity of dibenzo[b,e][1,4]diazepine derivatives is often attributed to their ability to interact with multiple biological targets:
- GABA Receptors : Potential modulation of GABAergic transmission may account for anxiolytic properties.
- Tyrosinase Activity : Some studies suggest that related compounds can influence melanogenesis through tyrosinase activation in melanocytes . This mechanism could be relevant for the treatment of skin disorders related to pigmentation.
Case Studies and Research Findings
-
Study on Melanogenesis :
- A related compound (E)-4-(3,4-dimethoxyphenyl)but-3-en-1-ol was shown to enhance melanin synthesis in B16F10 melanoma cells by activating ERK and p38 pathways. Although this study does not directly involve the target compound, it highlights the potential for similar compounds to influence melanogenic pathways .
- Antitumor Activity :
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
